Nialamide

概要

説明

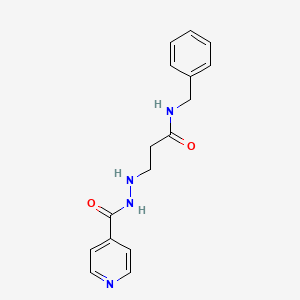

ニアラミドは、ヒドラジン系の非選択的かつ不可逆的なモノアミン酸化酵素阻害剤です。 当初は抗うつ剤として使用されていましたが、肝毒性のリスクのために市場から撤退されました 。 ニアラミドは、イソニコチン酸から誘導された別のモノアミン酸化酵素阻害剤であるイプロニアジドと化学的に関連しています .

準備方法

合成経路と反応条件: ニアラミドは、イソニコチン酸ヒドラジドとベンジルクロリドを塩基性条件下で反応させることで合成できます。 反応には中間体の形成が伴い、その後さらに反応させて最終生成物を生成します .

工業生産方法: ニアラミドの工業生産は、同様の合成経路を用いますが、より大規模で行われます。 このプロセスでは、反応条件を厳密に制御して、最終生成物の高収率と純度を確保する必要があります .

反応の種類:

酸化: ニアラミドは酸化反応を起こし、さまざまな酸化生成物を生成します。

還元: 特定の条件下では還元され、さまざまな還元型を生成します。

置換: ニアラミドは置換反応に参加し、ある官能基が別の官能基と置換されます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。

置換: さまざまな求核剤を適切な条件下で置換反応に使用できます。

生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりヒドロキシ化誘導体が得られる一方、還元によりアミン誘導体が得られます .

科学的研究の応用

作用機序

ニアラミドは、セロトニン、ノルエピネフリン、ドーパミンなどのモノアミン神経伝達物質の分解に関与する酵素であるモノアミン酸化酵素を不可逆的に阻害することで、その効果を発揮します 。この酵素を阻害することで、ニアラミドは脳内のこれらの神経伝達物質のレベルを高め、うつ症状の緩和に役立ちます。 分子標的には、モノアミン酸化酵素AとBが含まれ、関連する経路は神経伝達物質の代謝に関連しています .

類似化合物:

イプロニアジド: イソニコチン酸から誘導された別のモノアミン酸化酵素阻害剤。

フェネルジン: 非選択的かつ不可逆的なモノアミン酸化酵素阻害剤。

トラニルシプロミン: 非選択的かつ不可逆的なモノアミン酸化酵素阻害剤。

ニアラミドの独自性: ニアラミドは、その特定の化学構造と、抗うつ剤として当初使用されたという点でユニークです。

類似化合物との比較

Iproniazide: Another monoamine oxidase inhibitor derived from isonicotinic acid.

Phenelzine: A non-selective, irreversible monoamine oxidase inhibitor.

Tranylcypromine: A non-selective, irreversible monoamine oxidase inhibitor.

Uniqueness of Nialamide: this compound is unique due to its specific chemical structure and its initial use as an antidepressant.

生物活性

Nialamide is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) that was historically used as an antidepressant. Despite its withdrawal from clinical use due to hepatotoxicity in the 1970s, research has continued to explore its biological activities, particularly in the context of anti-inflammatory and antimicrobial properties. This article summarizes the findings related to this compound's biological activity, including its mechanisms of action, case studies, and relevant research data.

This compound functions primarily by inhibiting monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, this compound increases the availability of these neurotransmitters in the synaptic cleft, which can enhance mood and alleviate depressive symptoms. However, its non-selective nature can lead to adverse effects, including hypertensive crises when combined with tyramine-rich foods.

Anti-Inflammatory Properties

Recent studies have highlighted this compound's potential as an anti-inflammatory agent. Research conducted by Lee et al. (2024) demonstrated that modifications to this compound through ionizing radiation resulted in compounds with significantly enhanced anti-inflammatory properties. These modified compounds exhibited potent inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated macrophages:

| Compound | IC50 (µg/ml) | Activity |

|---|---|---|

| This compound | >200 | Baseline activity |

| Modified 1 | 98.7 ± 0.9 | Enhanced NO inhibition |

| Modified 2 | 88.2 ± 0.9 | Enhanced PGE2 inhibition |

The study found that irradiated this compound had a markedly improved ability to reduce pro-inflammatory mediators without causing cytotoxicity to macrophage cells .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial effects, particularly against Mycobacterium tuberculosis. Lougheed et al. reported that this compound effectively inhibits this bacterium at low concentrations, suggesting its potential as an anti-tuberculosis agent .

Clinical Case Studies

A clinical study involving 49 patients with abnormal EEG patterns administered this compound at doses ranging from 75 to 150 mg per day revealed several neurological effects:

- Epilepsy : 4 cases

- Narcolepsy : 2 cases

- Anorexia Nervosa : 1 case

- Brainstem Dysfunction Syndrome : 42 cases

The study highlighted a notable increase in centrencephalic discharges among patients treated with this compound .

Comparative Studies

In vitro studies have compared this compound with other MAO inhibitors and compounds derived from it. For instance, a study evaluated the effects of this compound on mesenteric arteries, showing significant potentiation of contraction responses when pre-treated with this compound . This suggests that this compound may influence vascular responses beyond its central nervous system effects.

化学反応の分析

γ-Irradiation-Induced Degradation

Nialamide undergoes significant structural modifications when exposed to γ radiation (50 kGy), yielding novel and known degradation products :

Reaction Conditions

-

Radiation Source : Cobalt-60 irradiator (dose rate: 10 kGy/h).

-

Solvent : Methanol (MeOH).

-

Products :

-

Nialaminosin (cyclized benzylamide, compound 2).

-

Five known compounds : 3-amino-benzylpropanamide (compound 6), isonicotinamide (compound 7), and others.

-

Mechanistic Insights

-

Cyclization : Radical-mediated intramolecular reactions form a benzylamide ring (compound 2).

-

Hydrolysis : Cleavage of the hydrazide bond generates isonicotinamide (compound 7).

Analytical Validation

-

HPLC and NMR confirmed structural changes.

-

Anti-inflammatory Activity : Degradation products, particularly HBPA (compound 5), showed enhanced inhibition of nitric oxide (NO) and prostaglandin E₂ (PGE₂) in macrophages :

| Compound | IC₅₀ (NO, µM) | IC₅₀ (PGE₂, µM) |

|---|---|---|

| This compound | >200 | >200 |

| HBPA (5) | 98.7 ± 0.9 | 88.2 ± 0.9 |

Metabolic Conversion to Isoniazid

This compound is metabolized in vivo to isoniazid (anti-tuberculosis agent) :

Reaction Pathway

-

Hydrazide Cleavage : Enzymatic hydrolysis of the propanamide-hydrazide bond releases isonicotinoyl hydrazide (isoniazid).

-

Implications : This metabolite contributes to hepatotoxicity and contraindicates use in tuberculosis patients .

Monoamine Oxidase (MAO) Inhibition

This compound irreversibly inhibits MAO by covalent modification of the enzyme’s flavin cofactor :

Biochemical Interaction

-

Mechanism : Hydrazine moiety reacts with FAD cofactor, forming a stable adduct and blocking catalytic oxidation of neurotransmitters.

-

Age-Dependent Efficacy : In aged rats, this compound’s MAO inhibition is reduced due to diminished metabolic stability :

| Age Group | MAO Inhibition Efficacy |

|---|---|

| Young | High |

| Old | Reduced |

Radical Scavenging Activity

Degradation products exhibit enhanced antioxidant properties compared to parent this compound :

DPPH/ABTS+ Assays

-

HBPA (5) : Scavenged 75% of DPPH radicals at 200 µM.

-

Mechanism : Electron donation from phenolic or amine groups neutralizes free radicals.

Hydrolysis Under Acidic/Basic Conditions

Although not explicitly detailed in studies, the hydrazide and amide bonds in this compound are susceptible to hydrolysis, potentially generating:

-

Benzylamine (from amide cleavage).

-

Isonicotinic acid (from hydrazide hydrolysis).

特性

IUPAC Name |

N-benzyl-3-[2-(pyridine-4-carbonyl)hydrazinyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c21-15(18-12-13-4-2-1-3-5-13)8-11-19-20-16(22)14-6-9-17-10-7-14/h1-7,9-10,19H,8,11-12H2,(H,18,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOIIUHRQUVNIDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CCNNC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023362 | |

| Record name | Nialamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.6 [ug/mL] (The mean of the results at pH 7.4), Freely soluble in acidic solvents | |

| Record name | SID855800 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | NIALAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7698 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Nialamide was one of the first MAOI (monoamine oxidase inhibitor) antidepressants. It is chemically related to iproniazide, another MAOI derived from isonicotinic acid. //, Time- and dose-response analyses were undertaken to investigate the effects of the substituted hydrazine monoamine oxidase (MAO) inhibitors iproniazid and nialamide on the following: MAO-A and -B activity; levels of gamma-aminobutyric acid (GABA), alanine (ALA), and the neurotransmitter amines dopamine, noradrenaline, and 5-hydroxytryptamine (serotonin) and their acid metabolites; and the activity of GABA-transaminase and ALA-transaminase. The results showed that these drugs are relatively potent MAO inhibitors but, unlike the unsubstituted hydrazine MAO inhibitor phenelzine, they do not produce increased GABA and ALA levels in brain. These experiments suggest that a free hydrazine group is necessary for MAO inhibitors to also have marked effects on GABA and ALA. | |

| Record name | Nialamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NIALAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7698 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline powder | |

CAS No. |

51-12-7 | |

| Record name | Nialamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nialamide [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nialamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nialamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nialamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nialamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nialamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIALAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2Q0RYM725 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NIALAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7698 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

151.6 °C, MP: 151.1-152.1 °C | |

| Record name | Nialamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04820 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NIALAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7698 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。